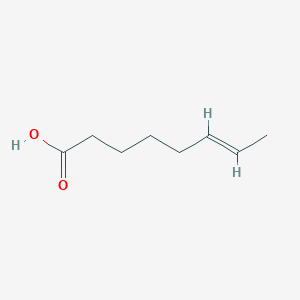

trans-epsilon-Octenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVLQGVNKNLCB-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315131 | |

| Record name | (6E)-6-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-21-5 | |

| Record name | (6E)-6-Octenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6E)-6-Octenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Trans Epsilon Octenoic Acid in Biological Systems

Identification and Isolation from Natural Sources

The identification of trans-epsilon-octenoic acid has been accomplished through the analysis of natural lipids and secretions. One of the most detailed identifications comes from the study of arthropod defensive secretions. Specifically, the pygidial gland secretion of the giant vinegaroon (Mastigoproctus giganteus) was found to contain (E)-5-octenoic acid. researchgate.net Analysis of this secretion revealed a complex mixture of short-chained fatty acids, where the trans-isomer was present in trace amounts compared to its cis-counterpart. researchgate.net

The compound has also been reported as a constituent of various marine animal oils. lipidbank.jp Sources include the oils from the pilot whale and menhaden, liver oil from the Atlantic cod and dogfish (Squalus acanthias), and the blubber of the beluga whale (Delphinapterus leucas). lipidbank.jp Furthermore, its presence has been noted in plants, particularly those belonging to the Buxaceae family. lipidbank.jp The identification in these sources typically involves the extraction of total lipids followed by chromatographic separation and spectroscopic analysis to confirm the specific isomeric structure.

Comparative Analysis of Occurrence Across Diverse Organisms and Biological Matrices

This compound is found in a range of organisms, from invertebrates to marine mammals and plants. However, its concentration and context vary significantly.

In the giant vinegaroon, it is a minor component of a complex defensive spray. A detailed analysis of this secretion showed that while (Z)-5-octenoic acid constituted about 1% of the organic fraction, the (E)-isomer, or this compound, was present at a mere 0.0002%. researchgate.net This suggests a high degree of stereospecificity in its biosynthesis or a potential role as a minor byproduct.

In marine animals, the acid is part of their lipid reserves, found in liver oils and blubber. lipidbank.jp In plants, it is noted in the Buxaceae family, though specific details on its concentration relative to other fatty acids are not widely documented. lipidbank.jp The table below summarizes the known occurrences.

Table 1: Documented Natural Occurrences of this compound

| Kingdom | Organism | Biological Matrix |

|---|---|---|

| Animalia | Giant Vinegaroon (Mastigoproctus giganteus) | Pygidial Gland Secretion |

| Animalia | Pilot Whale | Oil |

| Animalia | Menhaden | Oil |

| Animalia | Atlantic Cod | Liver Oil |

| Animalia | Dogfish (Squalus acanthias) | Liver Oil |

| Animalia | Beluga Whale (Delphinapterus leucas) | Blubber |

Environmental Contexts of this compound Presence

The presence of this compound is associated with distinct environmental and biological functions.

Defensive Secretions: In the terrestrial environment of the giant vinegaroon, the compound is part of a chemical defense mechanism. It is a minor ingredient in a spray composed primarily of acetic acid and octanoic acid, which serves to repel predators. researchgate.net

Marine Lipid Stores: In the marine environment, its occurrence in the oils and blubber of whales, cod, and other fish indicates its integration into the fat metabolism and energy storage systems of these animals. lipidbank.jp These fats are crucial for insulation, buoyancy, and energy reserves in cold aquatic environments.

Plant Lipids: For plants in the Buxaceae family, the acid is a component of their cellular lipids. lipidbank.jp The specific role of this and other unusual fatty acids in plants can relate to membrane fluidity, energy storage in seeds, or as precursors to signaling molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound ((E)-oct-5-enoic acid) |

| (Z)-5-octenoic acid |

| Acetic acid |

Biosynthesis and Enzymatic Formation Pathways Relevant to Trans Epsilon Octenoic Acid

Overview of De Novo Fatty Acid Synthesis Pathways Generating C8 Precursors

De novo fatty acid synthesis is the process of building fatty acids from smaller precursor molecules. This process occurs in the cytoplasm and involves a multi-enzyme complex called fatty acid synthase (FAS). khanacademy.orgyoutube.com The primary product in many organisms is the 16-carbon palmitic acid, but the synthesis can be terminated earlier to produce shorter fatty acids like the eight-carbon octanoic acid (caprylic acid), the direct precursor to octenoic acid. youtube.com In some engineered microbes, such as Saccharomyces cerevisiae, fatty acid synthesis has been specifically modified to enhance the production of octanoic acid. nih.govnih.gov

The synthesis of fatty acids begins with acetyl-CoA, which serves as the primary building block. youtube.com Most of the acetyl-CoA used for fatty acid synthesis is derived from carbohydrates through glycolysis. For the elongation of the fatty acid chain, acetyl-CoA must first be activated. This occurs through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC) , which uses bicarbonate and ATP to convert acetyl-CoA into malonyl-CoA. youtube.comnih.gov

Malonyl-CoA is the key two-carbon donor for the growing fatty acid chain. nih.gov The synthesis process starts with one molecule of acetyl-CoA that acts as a primer. This primer is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. The use of malonyl-CoA is energetically favorable because the release of the previously added carboxyl group as CO2 drives the condensation reaction forward. khanacademy.org

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis

| Enzyme Name | Abbreviation | Function |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. This is the committed step in fatty acid synthesis. youtube.comnih.gov |

| Fatty Acid Synthase | FAS | A multi-enzyme complex that catalyzes the sequential reactions to build the fatty acid chain. khanacademy.org |

| Malonyl/acetyl-CoA-ACP Transacylase | MAT | Loads acetyl-CoA and malonyl-CoA onto the Acyl Carrier Protein (ACP). |

| β-ketoacyl-ACP synthase | KS | Catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain. |

| β-ketoacyl-ACP reductase | KR | Reduces the β-keto group to a β-hydroxy group using NADPH. |

| β-hydroxyacyl-ACP dehydratase | DH | Dehydrates the β-hydroxyacyl-ACP to create a trans-Δ² double bond. |

| Enoyl-ACP reductase | ER | Reduces the double bond to form a saturated acyl-ACP, also using NADPH. |

The synthesis of an eight-carbon fatty acid, octanoyl-ACP, requires a priming acetyl-CoA molecule and three rounds of a four-step elongation cycle. Each cycle extends the fatty acyl chain by two carbons.

The four repeating steps are:

Condensation: The growing acyl chain is condensed with a two-carbon unit from malonyl-ACP, releasing CO2.

Reduction: The resulting β-keto group is reduced to a hydroxyl group using NADPH as the reducing agent.

Dehydration: A molecule of water is removed to create a double bond between the alpha and beta carbons (a trans-Δ²-enoyl-ACP intermediate).

Reduction: The double bond is reduced to a single bond by NADPH, completing the elongation cycle.

To produce octanoyl-ACP, this process is repeated three times.

Table 2: Intermediates in the De Novo Synthesis of Octanoyl-ACP

| Cycle | Starting Acyl-ACP | Product of Condensation | Product of 1st Reduction | Product of Dehydration | Product of 2nd Reduction (End of Cycle) |

| 1 | Acetyl-ACP (C2) | Acetoacetyl-ACP | D-3-Hydroxybutyryl-ACP | Crotonyl-ACP (trans-Δ²-Butenoyl-ACP) | Butyryl-ACP (C4) |

| 2 | Butyryl-ACP (C4) | β-Ketohexanoyl-ACP | D-3-Hydroxyhexanoyl-ACP | trans-Δ²-Hexenoyl-ACP | Hexanoyl-ACP (C6) |

| 3 | Hexanoyl-ACP (C6) | β-Ketooctanoyl-ACP | D-3-Hydroxyoctanoyl-ACP | trans-Δ²-Octenoyl-ACP | Octanoyl-ACP (C8) |

Once octanoyl-ACP is formed, it can be released as octanoic acid by the action of a thioesterase.

Mechanisms of Unsaturated Bond Introduction for trans-epsilon-Octenoic Acid Formation

The introduction of a double bond into a saturated fatty acid is catalyzed by a class of enzymes called fatty acid desaturases . wikipedia.org These enzymes are responsible for creating the vast diversity of unsaturated fatty acids found in nature. The formation of this compound would require a desaturase that can act on an eight-carbon substrate and introduce a double bond at the 6th carbon position (the epsilon carbon) with trans stereochemistry.

Desaturase enzymes exhibit high specificity regarding the position and the configuration of the double bond they create. nih.gov They are typically named based on the position of the double bond they introduce, counting from the carboxyl end of the fatty acid (delta nomenclature). For example, a Δ9-desaturase introduces a double bond between carbons 9 and 10. wikipedia.org

A crucial aspect of most naturally occurring desaturation reactions is that they produce a cis double bond. bioninja.com.aulibretexts.org This cis configuration introduces a kink in the fatty acid chain, which is important for maintaining the fluidity of cell membranes. The formation of a trans double bond by a desaturase is less common in de novo synthesis pathways. Therefore, the synthesis of this compound would necessitate an enzyme with unusual positional (Δ6 on a C8 chain) and stereochemical (trans) specificity. While structural variants of desaturases can result in unusual fatty acids, such as sapienic acid (16:1Δ6cis), a specific enzyme for trans-6-octenoic acid is not well-documented in existing literature. nih.gov

While direct desaturation is the most common route to unsaturated fatty acids, alternative pathways exist.

Anaerobic Pathway: Some bacteria synthesize unsaturated fatty acids without requiring oxygen. This pathway involves an isomerization of a trans-Δ²-enoyl-ACP intermediate (formed during standard fatty acid synthesis) to a cis-Δ³-enoyl-ACP by a specific isomerase. This cis bond is then retained during subsequent elongation steps. This pathway typically produces cis isomers and is not a direct route to trans products.

β-Oxidation Intermediates: The β-oxidation pathway, which breaks down fatty acids, involves enzymatic machinery to handle unsaturated fatty acids. The degradation of fatty acids with double bonds at even-numbered positions can lead to a trans-3-enoyl-CoA intermediate, which is then converted by an isomerase to the trans-2-enoyl-CoA form that can re-enter the main β-oxidation spiral. reactome.orgnih.govwikipedia.org This demonstrates that cells possess enzymes, such as enoyl-CoA isomerase , capable of manipulating double bonds and forming trans isomers, although this occurs in a catabolic rather than a biosynthetic context. It is plausible that similar enzymatic activities could contribute to the formation of trans unsaturated fatty acids under specific metabolic conditions.

In Vitro and In Vivo Biosynthetic Pathway Elucidation Studies

Direct experimental studies elucidating the complete biosynthetic pathway of this compound are scarce. However, research on the metabolism and synthesis of its C8 precursor, octanoic acid, provides relevant insights.

In vivo and in vitro studies in various cell types, including astrocytes and glioblastoma cells, have demonstrated that octanoic acid (C8) and decanoic acid (C10) are readily metabolized. frontiersin.orgnih.gov These medium-chain fatty acids can be oxidized via mitochondrial β-oxidation to produce energy and ketone bodies. frontiersin.orgnih.gov Interestingly, one study on glioblastoma cells showed that while C8 primarily boosted ketone body production, C10 stimulated the de novo synthesis of other fatty acids. nih.gov

In the field of metabolic engineering, significant progress has been made in producing octanoic acid. Studies have successfully engineered Saccharomyces cerevisiae to produce octanoic acid by modifying the fatty acid synthase complex and redirecting precursor supply. nih.govnih.gov These engineered strains could serve as a platform for investigating the potential subsequent desaturation to octenoic acid isomers if a suitable desaturase enzyme were identified and introduced.

One early study noted the biosynthesis of linoleic acid from cis-2-octenoic acid, highlighting that C8 unsaturated fatty acids can act as precursors for longer-chain fatty acids, though this involves the cis isomer. nih.gov The lack of specific studies on this compound suggests it may be a minor or non-standard fatty acid, with its potential biosynthesis relying on less common or uncharacterized enzymatic pathways.

Metabolism and Biotransformation of Trans Epsilon Octenoic Acid

Catabolic Pathways and Degradation Mechanisms

The primary catabolic route for fatty acids is mitochondrial beta-oxidation. However, the presence of unsaturation in the carbon chain necessitates additional enzymatic steps compared to saturated fatty acids.

Beta-oxidation is a cyclical process that sequentially shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org For trans-epsilon-octenoic acid, the process begins with its activation to trans-epsilon-octenoyl-CoA in the cytoplasm, a reaction catalyzed by an acyl-CoA synthetase. aocs.orglibretexts.org Due to its medium-chain length, its transport into the mitochondrial matrix is generally considered to be independent of the carnitine shuttle system required for long-chain fatty acids. libretexts.orgmdpi.com

Once inside the mitochondria, the beta-oxidation spiral proceeds. The standard cycle consists of four key enzymatic reactions.

Table 1: Core Enzymes of the Beta-Oxidation Cycle

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | Acyl-CoA Dehydrogenase | Oxidation of the acyl-CoA, forming a double bond between the α and β carbons (C2 and C3) and producing FADH2. wikipedia.org |

| 2 | Enoyl-CoA Hydratase | Hydration of the double bond to form a hydroxyl group on the β-carbon. wikipedia.org |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group to a keto group, producing NADH. wikipedia.org |

The presence of a double bond in an unsaturated fatty acid can interrupt this standard sequence if it ends up in a position that the core enzymes cannot process. This requires auxiliary enzymes. aocs.orgnih.gov For many unsaturated fatty acids, particularly those with cis double bonds, an enzyme called enoyl-CoA isomerase is required to convert the cis or trans double bond at the wrong position into the trans-Δ² configuration that enoyl-CoA hydratase can recognize. libretexts.orgnih.gov For polyunsaturated fatty acids, an additional enzyme, 2,4-dienoyl-CoA reductase , is often necessary. wikipedia.org

In the specific case of this compound (trans-Δ⁶-octenoyl-CoA), the first cycle of beta-oxidation proceeds normally, yielding one molecule of acetyl-CoA and trans-Δ⁴-hexenoyl-CoA. The second cycle also proceeds without issue, producing another acetyl-CoA molecule and trans-Δ²-butenoyl-CoA (crotonyl-CoA). Crotonyl-CoA is a standard substrate for enoyl-CoA hydratase, and its degradation continues through the normal beta-oxidation pathway. Therefore, this compound is expected to be completely oxidized via the beta-oxidation pathway without the requirement for enoyl-CoA isomerase.

While beta-oxidation is the principal degradation pathway, alternative routes exist, most notably omega-oxidation. This pathway occurs in the endoplasmic reticulum and serves as a mechanism for processing fatty acids that might otherwise be difficult to degrade, especially under conditions of high fatty acid load. nih.gov

The process involves the following steps:

Hydroxylation: The terminal methyl (omega, ω) carbon of the fatty acid is hydroxylated by a cytochrome P450-dependent mixed-function oxidase.

Oxidation: The ω-hydroxyl group is subsequently oxidized first to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

Formation of a Dicarboxylic Acid: The end product is a dicarboxylic acid (in this case, octenedioic acid). This molecule can then be activated to a CoA ester at either end and undergo beta-oxidation. nih.gov

Anabolic Transformations and Derivatization Reactions

Beyond catabolism for energy, this compound can be enzymatically modified and incorporated into more complex structures.

Like other fatty acids, this compound can be esterified into complex lipids such as triglycerides for energy storage or phospholipids, which are essential components of cellular membranes. nih.gov The physical properties of the fatty acid, such as its chain length and the presence and position of the double bond, influence the fluidity and function of these membranes. nih.govnih.gov

A notable anabolic pathway for medium-chain fatty acids is their use in post-translational modification of proteins. For instance, the saturated MCFA octanoic acid (caprylic acid) is the specific acyl group attached to the hormone ghrelin by the enzyme ghrelin O-acyltransferase (GOAT). nih.govresearchgate.net This octanoylation is essential for ghrelin's orexigenic (appetite-stimulating) activity. While octanoic acid is the preferred substrate, the specificity of GOAT for unsaturated variants like this compound is an area for further investigation. It is plausible that similar acyltransferase enzymes could utilize this compound to modify other proteins, creating signaling molecules or altering protein function.

Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are capable of introducing hydroxyl groups at various positions along the fatty acid chain. nih.govnih.gov These reactions increase the water solubility of the molecule and can create novel bioactive lipids. The hydroxylation can occur at different positions, leading to a variety of products.

Table 2: Potential Enzymatic Hydroxylation Products of this compound

| Enzyme Class | Position of Hydroxylation | Potential Product |

|---|---|---|

| Cytochrome P450 (ω-hydroxylases) | Omega (ω) Carbon (C8) | 8-hydroxy-trans-6-octenoic acid |

| Cytochrome P450 | Sub-terminal (ω-1) Carbon (C7) | 7-hydroxy-trans-6-octenoic acid |

Directed evolution studies of enzymes like P450BSβ have demonstrated the ability to achieve hydroxylation at specific non-activated carbons in aliphatic carboxylic acids, such as the β-position of octanoic acid. researchgate.net Similarly, unspecific peroxygenases (UPOs) have been shown to hydroxylate medium-chain fatty acids primarily at the (ω-1) position but also at other carbons. rsc.org These findings suggest that this compound is a plausible substrate for such enzymatic modifications, leading to a range of hydroxylated derivatives with potentially distinct biological activities.

Regulation of this compound Metabolism within Cellular Networks

The metabolism of fatty acids is tightly regulated to meet the energy demands of the cell and maintain metabolic homeostasis. This regulation occurs at multiple levels, including allosteric control of enzymes and transcriptional control of gene expression.

Allosteric Regulation: The beta-oxidation pathway is sensitive to the energy state of the cell. aocs.org

NADH/NAD⁺ Ratio: A high ratio of NADH to NAD⁺, indicative of a high-energy state, inhibits 3-hydroxyacyl-CoA dehydrogenase. aocs.org

Acetyl-CoA/CoA Ratio: A high ratio of acetyl-CoA to free Coenzyme A provides feedback inhibition on the thiolase enzyme. aocs.org

Transcriptional Regulation: The expression of genes encoding metabolic enzymes is controlled by hormones and transcription factors.

Hormonal Control: Hormones like glucagon and epinephrine signal low energy levels and promote fatty acid breakdown, while insulin signals high energy and nutrient storage, generally inhibiting lipolysis and fatty acid oxidation. youtube.com

Transcription Factors: Peroxisome proliferator-activated receptors (PPARs) are key nuclear receptors that act as sensors for fatty acids and regulate the transcription of genes involved in lipid metabolism, including those for beta-oxidation enzymes like carnitine palmitoyltransferase (CPT). mdpi.commdpi.com Medium-chain fatty acids themselves can influence gene expression. For example, hexanoate (B1226103) and octanoate (B1194180) have been shown to inhibit the transcription of genes for lipogenic enzymes like fatty acid synthase and malic enzyme in hepatocytes. nih.gov This suggests that this compound or its metabolites could act as signaling molecules to modulate the expression of genes involved in its own metabolism and related pathways. The activation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, by increased fatty acid availability can also reprogram metabolism towards catabolic pathways. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Systematic Name / Description |

|---|---|

| This compound | (E)-oct-6-enoic acid |

| Acetyl-CoA | Acetyl-Coenzyme A |

| Acetoacetate | 3-oxobutanoic acid |

| Butanoate | Butyric acid |

| Crotonyl-CoA | (E)-But-2-enoyl-CoA |

| Decanoic Acid | Decanoic acid |

| Ghrelin | A peptide hormone |

| Glycerol | Propane-1,2,3-triol |

| Hexadecanoic Acid (Palmitate) | Hexadecanoic acid |

| Hexanedioate | Hexanedioic acid |

| Hexanoic Acid | Hexanoic acid |

| beta-Hydroxybutyrate | 3-hydroxybutanoic acid |

| Malonyl-CoA | Malonyl-Coenzyme A |

| Octadecadienoic acid | An 18-carbon fatty acid with two double bonds |

| Octadecanoic Acid (Stearate) | Octadecanoic acid |

| Octadecenoic acid | An 18-carbon fatty acid with one double bond |

| Octanoic Acid (Caprylic acid) | Octanoic acid |

| Oleate | cis-9-Octadecenoic acid |

| Propionyl-CoA | Propionyl-Coenzyme A |

| Pyruvate | 2-oxopropanoic acid |

| Succinyl-CoA | Succinyl-Coenzyme A |

Molecular and Cellular Roles of Trans Epsilon Octenoic Acid

Regulatory Functions in Lipid Metabolism Homeostasis

The direct regulatory functions of trans-epsilon-octenoic acid in lipid metabolism have not been extensively characterized. However, the broader class of fatty acids is known to be deeply involved in maintaining metabolic homeostasis. Fatty acids can act as signaling molecules and transcriptional regulators of genes involved in their own metabolism. For instance, various unsaturated fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Activation of PPARs can lead to the increased expression of genes involved in fatty acid uptake and oxidation.

Role as a Potential Signaling Molecule in Biological Systems

The function of this compound as a specific signaling molecule is not well-documented. However, fatty acids and their derivatives are increasingly recognized for their roles in a variety of signaling pathways. They can act as second messengers or as precursors for the synthesis of more complex signaling lipids. For example, certain fatty acids can modulate the activity of protein kinases and G-protein coupled receptors, influencing downstream signaling cascades that control cellular processes like proliferation, inflammation, and apoptosis.

Given the existence of a trans double bond in its structure, this compound could potentially interact with specific receptors or enzymes, thereby initiating or modulating signaling pathways. The metabolism of trans fatty acids can sometimes lead to the formation of unique metabolites with distinct biological activities. aocs.org However, without direct experimental evidence, the role of this compound as a signaling molecule remains a subject for future investigation.

Interactions with Enzyme Systems and Metabolic Pathways

The most well-understood role for an eight-carbon fatty acid backbone is its function as the initial substrate for the biosynthesis of lipoic acid, a critical cofactor for several key enzymatic complexes involved in central metabolism.

While direct interactions of this compound with lipid-metabolizing enzymes are not specifically detailed in current literature, its saturated counterpart, octanoic acid, is a known substrate for enzymes of the fatty acid synthesis and degradation pathways. Medium-chain fatty acids like octanoic acid can be activated to their coenzyme A (CoA) esters and subsequently undergo β-oxidation within the mitochondria to produce acetyl-CoA. mdpi.com

It is conceivable that this compound could also be a substrate for these enzymatic pathways, although the presence of the trans double bond might affect the rate and specificity of such reactions. The metabolism of unsaturated fatty acids often requires additional auxiliary enzymes to handle the double bonds.

The de novo synthesis of lipoic acid is intrinsically linked to the metabolism of octanoic acid. This pathway provides a clear example of how an eight-carbon chain is utilized for the assembly of a vital cofactor.

In the biosynthesis of lipoic acid, the journey begins with octanoyl-acyl carrier protein (octanoyl-ACP), an intermediate of the fatty acid synthesis pathway. nih.govnih.gov This molecule serves as the donor of the eight-carbon backbone that will ultimately become lipoic acid.

The assembly of lipoic acid on its target proteins is a multi-step process involving highly specific enzymes.

Octanoyl Transfer: The first committed step is the transfer of the octanoyl moiety from octanoyl-ACP to a specific lysine (B10760008) residue on the lipoyl domains of acceptor proteins. nih.govnih.gov This reaction is catalyzed by the enzyme octanoyl-[acyl-carrier-protein]-protein N-octanoyltransferase , commonly known as LipB . nih.govebi.ac.uk The result is an octanoylated protein domain.

Sulfur Insertion: Following the attachment of the octanoyl group, the enzyme lipoyl synthase (LipA) , a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, catalyzes the insertion of two sulfur atoms into the octanoyl chain at carbons 6 and 8. nih.govnih.gov This remarkable reaction transforms the octanoyl group into the dithiolane ring characteristic of lipoic acid. nih.gov

This pathway underscores the critical role of an eight-carbon acyl chain, in the form of octanoyl-ACP, as the direct precursor for the synthesis of one of the most important cofactors in central metabolism. While the direct involvement of this compound in this specific pathway has not been demonstrated, the established mechanism for octanoic acid provides a framework for understanding the biological significance of C8 fatty acids.

Connections to Lipoic Acid Biogenesis via Related Octanoyl Intermediates

Modulation of Cellular Processes in Model Organisms and Cell Systems

While specific research on the direct modulation of cellular processes by this compound is limited in publicly available scientific literature, its classification as a medium-chain monounsaturated fatty acid allows for an inferential understanding of its potential roles based on studies of related fatty acids in various model organisms and cell systems. The cellular effects of fatty acids are diverse, ranging from influencing membrane structure and fluidity to acting as signaling molecules and energy substrates.

As a C8:1 fatty acid, this compound is a member of the medium-chain fatty acid (MCFA) group. MCFAs are known for their unique metabolic and transport characteristics compared to long-chain fatty acids. nih.gov They can cross the mitochondrial membrane without the need for the carnitine shuttle system, allowing for rapid beta-oxidation. wikipedia.org

Research on related medium-chain fatty acids, such as octanoic acid (a saturated C8 fatty acid), has provided insights into their cellular activities. For instance, studies using mouse brain slices have shown that octanoic acid is metabolized by astrocytes, where it can increase respiration linked to ATP production. nih.gov This suggests a role in cellular energy metabolism. Furthermore, the metabolism of these fatty acids in astrocytes can lead to the production of glutamine, which is then utilized by neurons for the synthesis of the neurotransmitter GABA. nih.gov This highlights a potential role in neuron-astrocyte metabolic coupling.

Monounsaturated fatty acids (MUFAs), in general, play crucial roles in cellular homeostasis and signaling. They are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. An appropriate balance between saturated and unsaturated fatty acids is vital for cellular health. MUFAs can be incorporated into phospholipids, triglycerides, and other lipids. aacrjournals.org In the context of cellular stress, such as that induced by high levels of fatty acids, the ability to sequester them into lipid droplets is a key protective mechanism against lipotoxicity. bioengineer.org When this process is impaired, the accumulation of free fatty acids can lead to oxidative stress, mitochondrial dysfunction, and cell death. bioengineer.org

Furthermore, MUFAs can act as signaling molecules, directly binding to and modulating the activity of proteins such as transcription factors. aacrjournals.org For example, they can influence the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. aacrjournals.org

The trans configuration of the double bond in this compound is also a significant factor. Studies on trans fatty acids have shown that they can have different metabolic fates and cellular effects compared to their cis counterparts. For example, some studies have suggested that the consumption of industrial trans fatty acids is associated with alterations in plasma lipid profiles. nih.gov In cellular models, industrial trans fatty acids have been shown to stimulate pathways related to inflammation and endoplasmic reticulum stress. nih.gov They can also influence lipid metabolism by promoting fat storage in the liver in animal models. nih.gov It has been suggested that some trans fatty acids might interfere with the synthesis of long-chain polyunsaturated fatty acids like arachidonic acid. nih.gov

The following table summarizes findings from studies on fatty acids related to this compound, providing a basis for its potential cellular roles.

| Fatty Acid Class/Example | Model System | Observed Cellular/Metabolic Effect | Potential Implication for this compound |

| Medium-Chain Fatty Acids (MCFAs) | |||

| Octanoic Acid (C8:0) | Mouse Brain Slices | Metabolized by astrocytes, increasing ATP-linked respiration and glutamine synthesis for neuronal GABA production. nih.gov | May serve as an energy substrate in specific cell types and participate in intercellular metabolic communication. |

| Medium-Chain Triglycerides (containing C8) | Human Subjects | Can be metabolized into ketone bodies. nih.gov | Could potentially contribute to ketogenesis under certain metabolic conditions. |

| Monounsaturated Fatty Acids (MUFAs) | |||

| Oleic Acid (C18:1) | Mouse Cardiac Endothelial Cells | Sequestered into lipid droplets to protect against lipotoxicity; overload can lead to oxidative stress and ferroptosis. bioengineer.org | May be incorporated into cellular lipids and influence responses to lipid-induced stress. |

| General MUFAs | Cancer Cell Lines | Can influence membrane fluidity and modulate cellular signaling pathways, including those involving PPARs. aacrjournals.org | Could potentially modulate membrane characteristics and intracellular signaling cascades. |

| Trans Fatty Acids | |||

| Industrial Trans Fatty Acids | Cultured Liver Cells | Stimulate the cholesterol synthesis pathway. nih.gov | Might influence lipid metabolic pathways, including cholesterol homeostasis. |

| Trans Octadecaenoic Acid | Human Infants/Children (observational) | Inversely correlated with arachidonic acid levels, suggesting possible inhibition of its synthesis. nih.gov | Could potentially interfere with the metabolism of essential polyunsaturated fatty acids. |

Advanced Methodologies for the Academic Research of Trans Epsilon Octenoic Acid

Chromatographic and Spectrometric Techniques for Quantitative Analysis in Biological Matrices

Quantitative analysis of trans-epsilon-octenoic acid from biological matrices like plasma, tissues, or cell cultures requires highly sensitive and specific techniques to overcome the challenges posed by the complexity of the sample and the presence of numerous other lipid species.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs). For the analysis of this compound, the carboxylic acid group is typically derivatized, most commonly through esterification to form its methyl ester, to increase its volatility for gas-phase analysis.

The differentiation of isomers is a key strength of GC. Positional and geometric isomers of octenoic acid will exhibit different retention times on the GC column due to subtle differences in their physical properties, such as boiling point and interaction with the column's stationary phase. For instance, trans-isomers generally have slightly higher boiling points and may elute later than their cis-counterparts. The position of the double bond significantly influences the molecule's shape and polarity, leading to distinct retention times. researchgate.net

Table 1: Hypothetical GC-MS Data for Octenoic Acid Isomers This table illustrates the principle of isomer separation; actual values depend on specific experimental conditions.

| Compound (as Methyl Ester) | Isomer Type | Predicted Retention Time (min) | Key Mass Fragments (m/z) |

| trans-2-Octenoic Acid | Positional/Geometric | 12.5 | 156 (M+), 125, 97, 55 |

| cis-6-Octenoic Acid | Positional/Geometric | 13.8 | 156 (M+), 113, 84, 69 |

| This compound | Positional/Geometric | 14.1 | 156 (M+), 113, 84, 69 |

| Octanoic Acid | Saturated | 13.2 | 158 (M+), 127, 87, 74 |

For analyzing trace amounts of fatty acids without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. nih.gov LC-MS offers exceptional sensitivity and is well-suited for non-volatile compounds in their native state. Reversed-phase LC is commonly used, where separation is based on the compound's hydrophobicity.

The primary advantage of LC-MS in this context is its ability to detect and quantify this compound at very low concentrations (picomolar to nanomolar range) in complex biological fluids. This is crucial for studies where the compound may be a low-abundance signaling molecule or a transient metabolic intermediate. High-resolution mass spectrometers (e.g., Orbitrap or TOF) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the detected analyte. Tandem mass spectrometry (LC-MS/MS) enhances specificity by selecting a precursor ion (the molecular ion of this compound) and fragmenting it to produce characteristic product ions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which minimizes interference from the biological matrix. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. mestrelab.com Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of each atom in the molecule, primarily ¹H (proton) and ¹³C (carbon). nih.gov

For this compound, ¹H NMR is used to:

Confirm the trans geometry: The protons on the double bond (H6 and H7) will appear as a multiplet in the olefinic region (~5.4 ppm). The coupling constant (J-value) between these two protons is characteristic of the double bond geometry. For a trans configuration, the J-value is typically large, in the range of 11-18 Hz, whereas a cis configuration would show a smaller coupling constant (6-10 Hz). magritek.com

Identify adjacent protons: The signals for protons on carbons adjacent to the double bond (C5 and C8) provide further structural confirmation.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the double-bond carbons (C6 and C7) confirm the position of the unsaturation. Quantitative NMR (qNMR) can also be performed by including an internal standard of known concentration, allowing for the precise quantification of the analyte without the need for identical calibration standards, a significant advantage over other methods. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values for guidance; actual shifts are solvent-dependent.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Key Feature |

| C1 (COOH) | ¹³C | ~179 | Carbonyl |

| C2 | ¹³C | ~34 | Aliphatic |

| C6, C7 | ¹³C | ~130, ~135 | Olefinic carbons |

| C8 | ¹³C | ~17 | Aliphatic |

| H6, H7 | ¹H | ~5.4 | Multiplet, J ≈ 15 Hz |

| H2 | ¹H | ~2.3 | Triplet |

| H8 | ¹H | ~0.9 | Triplet |

Isotopic Labeling Strategies for Metabolic Flux Analysis

To understand the metabolic fate of this compound, researchers employ isotopic labeling strategies. This involves introducing a form of the molecule synthesized with a stable, heavy isotope, most commonly Carbon-13 (¹³C). medchemexpress.comcaymanchem.com This "labeled" compound is chemically identical to the natural one but is heavier, allowing it to be traced using mass spectrometry.

Metabolic Flux Analysis (MFA) is a powerful technique that uses data from isotope labeling experiments to quantify the rates (fluxes) of metabolic pathways. nih.gov In a typical experiment, cells or organisms are supplied with ¹³C-labeled this compound. As the cells metabolize the labeled fatty acid, the ¹³C atoms are incorporated into various downstream metabolites (e.g., acetyl-CoA, ketone bodies, or elongated fatty acids).

By extracting these metabolites and analyzing their mass distribution with MS, researchers can determine the extent and pattern of ¹³C incorporation. This labeling pattern reveals which pathways are active and their relative contributions to the production of key intermediates. mdpi.commpg.de For example, if ¹³C atoms from labeled this compound appear in citrate, it provides direct evidence that the fatty acid is being broken down via beta-oxidation to acetyl-CoA, which then enters the TCA cycle. nih.govmit.edu

Computational Approaches in Elucidating Molecular Interactions and Pathways

Computational, or in silico, methods are increasingly used to complement experimental research by providing predictive models of molecular behavior. nih.gov These approaches can generate testable hypotheses and offer insights into mechanisms that are difficult to observe experimentally. nih.gov

Understanding how an enzyme recognizes and processes a substrate is fundamental to biochemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to the active site of another (the receptor, e.g., an enzyme). nih.gov

The process involves:

Obtaining the 3D structures of the enzyme (from crystallographic data or homology modeling) and the substrate.

Using a scoring function to evaluate thousands of possible binding poses of the substrate within the enzyme's active site.

Ranking the poses based on their calculated binding affinity or docking score.

This modeling can predict whether this compound is a likely substrate for a given enzyme involved in fatty acid metabolism, such as acyl-CoA synthetases or enzymes of the beta-oxidation pathway. nih.gov The model can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the substrate in a catalytically productive orientation. By comparing the docking score of this compound with that of the enzyme's known natural substrate, researchers can infer its potential reactivity and metabolic role. frontiersin.org

Table 3: Illustrative In Silico Docking Analysis of this compound with Fatty Acid Metabolizing Enzymes

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Implication |

| Acyl-CoA Synthetase | -7.2 | Hydrophobic interactions with alkyl chain; H-bond with carboxylate | Likely to be activated to its CoA ester |

| Enoyl-CoA Hydratase | -5.8 | H-bond near the double bond | Potential substrate for beta-oxidation |

| Fatty Acid Desaturase | -4.5 | Poor fit in active site channel | Unlikely to be a preferred substrate |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology for investigating the interactions between small molecules and proteins at an atomic level. mdpi.com This technique allows for the elucidation of the dynamic nature of these interactions, providing insights that are often inaccessible through experimental methods alone. In the context of this compound, MD simulations can offer a detailed understanding of its binding mechanisms to potential protein targets, the conformational changes induced upon binding, and the energetic factors governing these processes.

The application of MD simulations to study fatty acid-protein interactions has been well-established for various related molecules. For instance, simulations have been successfully employed to understand the binding of saturated and unsaturated fatty acids to proteins such as fatty acid binding proteins (FABPs), myoglobin, and various membrane proteins. nih.govnih.govnih.gov These studies provide a robust framework for designing and interpreting MD simulations involving this compound.

A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve several key steps. Initially, a high-resolution 3D structure of the target protein is obtained, either from experimental sources like the Protein Data Bank or through homology modeling if an experimental structure is unavailable. The this compound molecule is then placed in the vicinity of the protein's putative binding site. This initial complex is solvated in a water box with appropriate ions to mimic physiological conditions.

The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values. Finally, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of every atom in the system is recorded. nih.gov Analysis of this trajectory can reveal crucial information about the binding event.

Key analyses performed on the simulation data include the calculation of binding free energy, which provides a quantitative measure of the affinity of this compound for the protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used for this purpose. dntb.gov.ua Furthermore, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms can be monitored to assess the stability of the complex and identify flexible regions. nih.gov

Detailed examination of the interactions between this compound and the protein's amino acid residues can identify key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the bound complex. This information is invaluable for understanding the specificity of the interaction and can guide site-directed mutagenesis experiments to validate the computational findings.

For example, in a hypothetical study of this compound binding to a fatty acid binding protein, MD simulations could reveal the specific orientation of the fatty acid within the binding pocket and the key residues involved in its coordination. The table below illustrates the type of data that could be generated from such a simulation, detailing the interaction energies between this compound and key amino acid residues in the binding pocket.

| Amino Acid Residue | Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

| Arg126 | Hydrogen Bond | 2.8 | -5.2 |

| Tyr128 | π-π Stacking | 4.5 | -2.1 |

| Phe57 | Hydrophobic | 3.9 | -3.5 |

| Ala75 | van der Waals | 3.5 | -1.8 |

| Lys45 | Salt Bridge | 3.1 | -7.4 |

This table represents hypothetical data for illustrative purposes.

Furthermore, MD simulations can be used to compare the binding of this compound with that of other endogenous or synthetic ligands, providing insights into its relative binding affinity and potential for competitive inhibition. The conformational changes in the protein upon ligand binding can also be characterized, which may have implications for its biological function. nih.gov

The choice of force field is a critical aspect of setting up an MD simulation. Commonly used force fields for protein-ligand simulations include CHARMM, AMBER, and GROMOS. dntb.gov.ua The accuracy of the simulation results is highly dependent on the quality of the force field parameters for both the protein and the ligand. For this compound, parameters may need to be specifically developed and validated to ensure reliable simulation outcomes.

Emerging Research Directions and Future Perspectives for Trans Epsilon Octenoic Acid Studies

Discovery of Novel Enzymatic Systems and Metabolic Pathways

Currently, there is a significant gap in the scientific literature regarding the specific enzymatic systems and metabolic pathways that synthesize or degrade trans-epsilon-octenoic acid. Future research is expected to focus on identifying the enzymes responsible for its formation and breakdown. Studies on other unsaturated fatty acids suggest that novel desaturases or isomerases could be involved in the introduction of the double bond at the epsilon (C-6) position.

Key research questions to be addressed include:

What specific enzymes are capable of producing the trans-6 double bond in an octenoic acid molecule?

Is this compound an intermediate in a larger metabolic pathway or a terminal product?

How is the metabolism of this specific isomer regulated at the genetic and enzymatic levels?

Research in the field of unspecific peroxygenases (UPOs) has shown that these enzymes can act on various short- to medium-chain unsaturated fatty acids, producing different oxidized products. mdpi.com A study screening eighteen such fatty acids found that UPOs from different fungal species exhibited varied activity and product specificity depending on the position of the double bond. mdpi.com Future investigations could explore whether similar enzymatic systems can utilize or synthesize this compound.

Deeper Elucidation of its Mechanistic Roles in Cellular Signaling Cascades

The role of this compound in cellular signaling is another critical area for future investigation. Other fatty acids are known to act as signaling molecules, influencing pathways that control inflammation, cell proliferation, and metabolic regulation. nih.govnih.gov It is plausible that this compound may also possess unique signaling properties.

Future research in this area would likely involve:

Investigating the interaction of this compound with cell surface and nuclear receptors.

Determining its effect on major signaling pathways, such as those mediated by protein kinases and transcription factors.

Understanding how its signaling functions might differ from those of other octenoic acid isomers or saturated fatty acids.

For instance, studies on other medium-chain fatty acids have shown they can influence pathways like the Akt-mTOR axis, which is crucial for cell growth and metabolism. nih.gov Research on whether this compound has similar or distinct effects on such fundamental cellular processes would be highly valuable.

Biotechnological Applications and Metabolic Engineering for Sustainable Production

Should this compound be found to have valuable properties, developing sustainable methods for its production will be a key research focus. Metabolic engineering of microorganisms such as Escherichia coli or Saccharomyces cerevisiae offers a promising avenue for producing specific fatty acids. nih.govnih.gov

Future biotechnological research would aim to:

Identify or engineer enzymes with high specificity for the synthesis of this compound.

Construct and optimize microbial strains capable of producing this compound from renewable feedstocks.

Develop efficient downstream processing techniques for the purification of this compound.

The production of other valuable organic acids, such as itaconic acid, through fermentation demonstrates the potential of biotechnological approaches. nist.gov Similar strategies could be adapted for this compound, potentially offering a more sustainable alternative to chemical synthesis.

Q & A

Q. Q. How can multi-omics data integration enhance understanding of trans-ε-Octenoic acid's role in lipid metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.